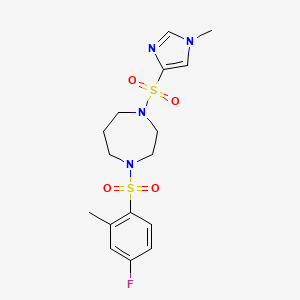
1-((4-fluoro-2-methylphenyl)sulfonyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((4-fluoro-2-methylphenyl)sulfonyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane is a useful research compound. Its molecular formula is C16H21FN4O4S2 and its molecular weight is 416.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-((4-fluoro-2-methylphenyl)sulfonyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane, with a molecular formula of C16H21FN4O4S2 and a molecular weight of 416.5 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a diazepane ring substituted with sulfonyl groups and an imidazole moiety. Its structure can be represented as follows:
Anticancer Properties
Research indicates that compounds containing imidazole rings exhibit significant anticancer activity. For instance, imidazole derivatives have been shown to inhibit tubulin polymerization, a critical process in cancer cell division. In one study, related compounds displayed IC50 values ranging from 0.15 to 7.26 μM against various cancer cell lines including A549 and MCF-7, highlighting their potential as anticancer agents .
The proposed mechanism of action for this compound involves:
- Inhibition of Enzymatic Activity : The sulfonyl groups can form strong interactions with enzyme active sites, potentially inhibiting their function.
- Cell Cycle Modulation : Similar compounds have been observed to cause accumulation of cells in the G2/M phase of the cell cycle, indicating a disruption in normal cell division processes .
Preclinical Studies
In preclinical evaluations, related compounds have demonstrated varied biological activities:
- Cataract Formation : Some studies noted cataract formation in rats when tested with structurally similar compounds, indicating possible ocular toxicity that needs addressing in future formulations .
- Metabolism and Bioavailability : The metabolic profile showed extensive metabolism in vivo, suggesting that modifications to the chemical structure could enhance bioavailability while reducing side effects .
Comparative Analysis of Related Compounds
| Compound Name | CAS Number | IC50 (μM) | Activity |
|---|---|---|---|
| Compound A | 2034489-79-5 | 0.15 - 7.26 | Anticancer |
| Compound B | 1903881-12-8 | 0.29 - 1.48 | Anticancer |
| Compound C | N/A | 1.68 | Tubulin Inhibitor |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that the presence of electron-donating substituents on the phenyl portion enhances biological activity. Modifications like adding methyl or methoxy groups have been shown to increase potency against cancer cell lines significantly .
Propriétés
IUPAC Name |
1-(4-fluoro-2-methylphenyl)sulfonyl-4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN4O4S2/c1-13-10-14(17)4-5-15(13)26(22,23)20-6-3-7-21(9-8-20)27(24,25)16-11-19(2)12-18-16/h4-5,10-12H,3,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQWLULOYKEBKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CN(C=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














